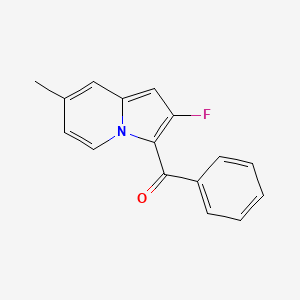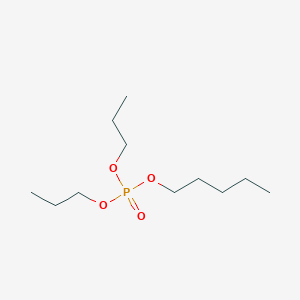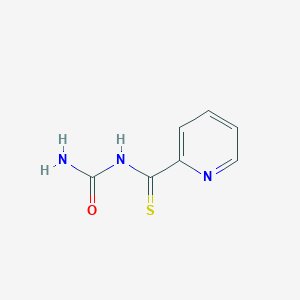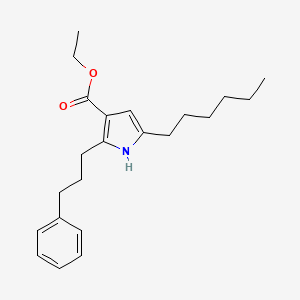![molecular formula C22H20ClNO3 B12603457 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide CAS No. 648923-00-6](/img/structure/B12603457.png)
5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a phenylethoxy group attached to a benzamide core. The presence of these functional groups contributes to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide typically involves the condensation of 5-chloro-2-hydroxybenzoic acid with 3-(2-phenylethoxy)benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-[3-(2-phenylethoxy)benzyl]benzamide.
Reduction: Formation of 2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and chloro groups enable it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biological processes, such as cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxy-N-phenylbenzamide
- 5-Chloro-2-hydroxy-N-(2,4,6-trichlorophenyl)benzamide
- 5-Chloro-2-hydroxy-N-(4-chloro-3-nitrophenyl)benzamide
Uniqueness
5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)benzyl]benzamide is unique due to the presence of the phenylethoxy group, which imparts distinct physicochemical properties and biological activities.
Properties
CAS No. |
648923-00-6 |
|---|---|
Molecular Formula |
C22H20ClNO3 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[[3-(2-phenylethoxy)phenyl]methyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c23-18-9-10-21(25)20(14-18)22(26)24-15-17-7-4-8-19(13-17)27-12-11-16-5-2-1-3-6-16/h1-10,13-14,25H,11-12,15H2,(H,24,26) |
InChI Key |
LMASWFLUSJCQOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate](/img/structure/B12603388.png)
propanedinitrile](/img/structure/B12603389.png)

![2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane](/img/structure/B12603399.png)

![N-([1,1'-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12603405.png)


![N-[Ethoxy(phenyl)phosphoryl]-L-cysteine](/img/structure/B12603425.png)

dimethylsilane](/img/structure/B12603430.png)
![1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl-](/img/structure/B12603436.png)

